1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose

Catalog No.
S682829
CAS No.
22224-41-5
M.F
C26H22O8
M. Wt
462.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose

CAS Number

22224-41-5

Product Name

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose

IUPAC Name

[(2R,3S,4R,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate

Molecular Formula

C26H22O8

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m1/s1

InChI Key

HUHVPBKTTFVAQF-PIXQIBFHSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Starting material for nucleoside synthesis:

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is primarily employed as a starting material for the synthesis of various nucleosides. Nucleosides are fundamental building blocks of nucleotides, which are essential components of nucleic acids like DNA and RNA [, ].

The benzoyl groups (C6H5CO) attached to the ribose sugar ring can be selectively removed or replaced with other functional groups, allowing for the creation of diverse nucleoside structures with unique properties [, ].

Intermediate for cloforabine synthesis:

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose serves as a crucial intermediate in the synthesis of cloforabine, a nucleoside analog with antiviral and anticancer properties [, ]. Cloforabine disrupts viral replication and exhibits activity against various viruses, including cytomegalovirus (CMV) and Epstein-Barr virus (EBV) [].

Furthermore, research suggests potential applications of cloforabine in treating certain types of cancers, including acute lymphoblastic leukemia (ALL) [].

1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose is a synthetic carbohydrate derivative with the molecular formula C26H22O8 and a molecular weight of 462.45 g/mol. This compound is characterized by the presence of three benzoyl groups attached to the hydroxyl groups of alpha-D-ribofuranose, which is a five-membered sugar ring. The compound is notable for its stability and solubility in organic solvents, making it suitable for various chemical applications .

  • Mild irritant: TBR may cause mild skin and eye irritation upon contact [].
  • Respiratory irritant: Inhalation of dust or fumes may irritate the respiratory tract [].
  • Proper handling required: Standard laboratory safety practices for handling organic chemicals should be followed when working with TBR [].
Typical of carbohydrate derivatives:

  • Hydrolysis: In the presence of acids or bases, the benzoyl groups can be removed to yield alpha-D-ribofuranose.
  • Transesterification: The benzoyl groups can be replaced with other acyl groups under appropriate conditions.
  • Reduction: The compound can be reduced to form corresponding alcohols or other derivatives.

These reactions are significant in synthetic organic chemistry, particularly in the synthesis of nucleosides and other biologically active compounds .

The synthesis of 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose typically involves:

  • Protection of Hydroxyl Groups: Starting from alpha-D-ribofuranose, hydroxyl groups are protected by benzoylation using benzoyl chloride in the presence of a base such as pyridine.
  • Purification: The product is purified through crystallization or chromatography to obtain the desired purity level.

This method allows for efficient synthesis while maintaining the integrity of the ribofuranose structure .

1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose has several applications:

  • Nucleoside Synthesis: It serves as a key intermediate in the preparation of various nucleosides.
  • Pharmaceutical Development: Its derivatives are used in developing antiviral medications and other therapeutics.
  • Research: It is utilized in biochemical research for studying carbohydrate chemistry and enzyme interactions .

Interaction studies involving 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose primarily focus on its behavior as a substrate or inhibitor in enzymatic reactions. For example:

  • Glycosylation Reactions: It can act as a glycosyl donor in reactions catalyzed by glycosyltransferases.
  • Binding Studies: Research may explore its binding affinity with various proteins involved in nucleic acid metabolism.

These studies help elucidate its role and efficacy in biological systems .

Several compounds share structural similarities with 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2',3'-DideoxycytidineContains a ribose sugar with fewer hydroxylsAntiviral activity against HIV
1-Benzoyl-alpha-D-ribofuranoseContains only one benzoyl groupLess stable than tri-benzoylated form
1,2-O-Isopropylidene-alpha-D-ribofuranoseContains an isopropylidene protecting groupDifferent reactivity profile

1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose stands out due to its three benzoyl groups, enhancing its stability and reactivity compared to simpler derivatives. This makes it particularly useful in synthetic pathways leading to complex nucleosides .

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

462.13146766 g/mol

Monoisotopic Mass

462.13146766 g/mol

Heavy Atom Count

34

Dates

Modify: 2023-08-15

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